REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[CH:4][C:5]2[N:6]=[CH:7][NH:8][C:9](=O)[C:10]=2[N:11]=1.O=P(Cl)(Cl)[Cl:15]>>[Cl:15][C:9]1[C:10]2[N:11]=[C:2]([F:1])[CH:3]=[CH:4][C:5]=2[N:6]=[CH:7][N:8]=1
|
Name
|
|
Quantity
|
0.2 g
|
Type
|
reactant
|
Smiles
|
FC=1C=CC=2N=CNC(C2N1)=O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
O=P(Cl)(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
with stirring until homogeneous (2 h)
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux
|
Type
|
WAIT
|
Details
|
for a further 1 h
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
Excess POCl3 is removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue is partitioned between CH2Cl2 and saturated aqueous NaHCO3
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C2=C(N=CN1)C=CC(=N2)F
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |